molecular formula C10H20ClNO B14581517 7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride CAS No. 61464-99-1

7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride

Cat. No.: B14581517
CAS No.: 61464-99-1
M. Wt: 205.72 g/mol
InChI Key: RECKWCHLFLSQSC-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride is a chemical compound that belongs to the class of enaminones Enaminones are known for their versatile reactivity and are used as building blocks in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as a ketone or aldehyde, under acidic conditions. One common method is the reductive amination of 2-methylhept-2-en-4-one with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its role in organic synthesis and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl enaminones: These compounds share a similar structure and reactivity profile.

    Dimethylaminoquinolines: These compounds are also used in medicinal chemistry and have similar applications.

Uniqueness

7-(Dimethylamino)-2-methylhept-2-en-4-one;hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61464-99-1

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

7-(dimethylamino)-2-methylhept-2-en-4-one;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)8-10(12)6-5-7-11(3)4;/h8H,5-7H2,1-4H3;1H

InChI Key

RECKWCHLFLSQSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCCN(C)C)C.Cl

Origin of Product

United States

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